4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid
Overview
Description
4-(Cyclopropylmethoxy)-1H-indole-2-carboxylic acid is a chemical compound that belongs to the class of indole derivatives Indoles are a significant structural motif in many natural products and pharmaceuticals due to their diverse biological activities
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid may also interact with multiple targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with and modulate multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it’s likely that this compound may have diverse effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can significantly impact the biosynthesis and stability of essential oils, which include a variety of complex organic compounds . It’s possible that similar environmental factors could also influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with indole-2-carboxylic acid as the starting material.
Cyclopropylmethoxy Group Introduction: The cyclopropylmethoxy group is introduced through a substitution reaction. This can be achieved by reacting indole-2-carboxylic acid with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopropylmethoxy)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions are common, where different groups can be introduced or replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.
Scientific Research Applications
4-(Cyclopropylmethoxy)-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in biological studies to understand the interaction of indole derivatives with various biological targets.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-(Cyclopropylmethoxy)-1H-indole-2-carboxylic acid is similar to other indole derivatives, such as:
Indole-3-carboxylic acid
4-(Methoxy)-1H-indole-2-carboxylic acid
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Uniqueness: What sets this compound apart is its specific cyclopropylmethoxy group, which can influence its biological activity and chemical properties compared to other indole derivatives.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13(16)11-6-9-10(14-11)2-1-3-12(9)17-7-8-4-5-8/h1-3,6,8,14H,4-5,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOQDFQYEMWGOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC3=C2C=C(N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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